N-(o-Aminobenzoyloxy)succinimide
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Overview
Description
N-(o-Aminobenzoyloxy)succinimide is an organic compound with the molecular formula C₁₁H₁₀N₂O₄. It is a derivative of succinimide, where the succinimide ring is bonded to an o-aminobenzoyloxy group. This compound is known for its utility in biochemical applications, particularly as a cross-linking agent in the preparation of hapten-protein conjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(o-Aminobenzoyloxy)succinimide typically involves the reaction of o-aminobenzoic acid with succinic anhydride in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions: N-(o-Aminobenzoyloxy)succinimide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols, leading to the formation of substituted products.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Major Products Formed:
Substituted Succinimides: Formed through nucleophilic substitution reactions.
Nitro Derivatives: Formed through oxidation of the amino group.
Scientific Research Applications
N-(o-Aminobenzoyloxy)succinimide has several applications in scientific research:
Chemistry: Used as a cross-linking agent in the synthesis of complex molecules.
Biology: Employed in the preparation of hapten-protein conjugates for immunological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(o-Aminobenzoyloxy)succinimide involves its ability to form covalent bonds with primary amines. This property makes it an effective cross-linking agent, facilitating the conjugation of haptens to proteins. The molecular targets include amino groups on proteins, which react with the succinimide ring to form stable amide bonds .
Comparison with Similar Compounds
- N-(m-Aminobenzoyloxy)succinimide
- N-(p-Aminobenzoyloxy)succinimide
Comparison: N-(o-Aminobenzoyloxy)succinimide is unique due to its ortho-substitution, which influences its reactivity and binding properties. Compared to its meta- and para-isomers, the ortho-isomer exhibits different steric and electronic effects, making it more suitable for specific applications such as the preparation of hapten-protein conjugates .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-aminobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c12-8-4-2-1-3-7(8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXOKQWAMJXUJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204188 |
Source
|
Record name | N-(2-Aminobenzoyloxy)succinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60204188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55668-30-9 |
Source
|
Record name | N-(2-Aminobenzoyloxy)succinimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055668309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Aminobenzoyloxy)succinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60204188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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